(1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methoxypyridine moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between boronic acids and halides. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like ethanol or water) under mild temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The process involves passing the reactants through a packed column containing a catalyst, which facilitates the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: (1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted pyrazole derivatives .
Scientific Research Applications
(1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
2-Methylpyridines: These compounds share the pyridine moiety but differ in their substitution patterns and reactivity.
Pyridin-2-yl Pyrimidine Derivatives: These compounds have a pyrimidine ring instead of a pyrazole ring and exhibit different biological activities.
Uniqueness: The uniqueness of (1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-yl)boronic acid lies in its combination of a boronic acid group with a methoxypyridine-substituted pyrazole ring. This structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H10BN3O3 |
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Molecular Weight |
219.01 g/mol |
IUPAC Name |
[1-(2-methoxypyridin-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O3/c1-16-9-4-8(2-3-11-9)13-6-7(5-12-13)10(14)15/h2-6,14-15H,1H3 |
InChI Key |
CJFRIMLNOXHTBK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC(=NC=C2)OC)(O)O |
Origin of Product |
United States |
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